molecular formula C7H5NO4S B089348 5-Mercapto-2-nitro-benzoic acid CAS No. 15139-21-6

5-Mercapto-2-nitro-benzoic acid

Cat. No. B089348
CAS RN: 15139-21-6
M. Wt: 199.19 g/mol
InChI Key: GANZODCWZFAEGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-mercapto-2-nitro-benzoic acid and related compounds involves several key reactions, including desulfuration reactions with di-iodine, leading to the formation of disulfides and desulfurated products under specific conditions, such as the presence of ferric trichloride hydrate for certain derivatives (Corban et al., 2012). Additionally, reactions with divalent alkaline earth metal ions have been studied, showing the formation of extended polymeric solids and the oxidation of the mercapto group to form dithiobis(benzoic acid) (Murugavel et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 5-mercapto-2-nitro-benzoic acid, including their crystal structures, has been determined using X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms and the configuration of molecules, which are critical for understanding their chemical behavior and reactivity (Yatsenko & Paseshnichenko, 2014).

Chemical Reactions and Properties

Chemical reactions involving 5-mercapto-2-nitro-benzoic acid include its reactivity with di-iodine, leading to various products depending on the reaction conditions. The formation of disulfides and desulfurated products highlights the compound's versatility in chemical transformations. The presence of metal ions can also significantly influence the compound's reactivity, as seen in the formation of metal complexes with divalent alkaline earth metals (Corban et al., 2012).

Physical Properties Analysis

The physical properties of 5-mercapto-2-nitro-benzoic acid and related compounds, such as solubility, melting points, and thermal stability, are essential for their practical applications in chemical synthesis and material science. While specific studies on the physical properties of 5-mercapto-2-nitro-benzoic acid itself are limited, research on similar compounds provides insights into how such properties can be influenced by molecular structure and external conditions.

Chemical Properties Analysis

The chemical properties of 5-mercapto-2-nitro-benzoic acid, including its acidity, reactivity with various chemical reagents, and behavior in chemical reactions, are of great interest. Studies on similar compounds demonstrate the impact of the nitro and mercapto functional groups on the compound's reactivity and interactions with metal ions, highlighting the potential for diverse chemical applications (Murugavel et al., 2001).

Scientific Research Applications

  • Desulfuration Reaction with Di-Iodine : A study investigated the reaction of di-iodine with thiol compounds, including 5-nitro-2-mercapto-benzimidazole, leading to desulfuration and the formation of hydroxyl derivatives. This reaction highlights potential applications in synthesis and structural chemistry (Corban et al., 2012).

  • Photoaffinity Labeling of Human Red Blood Cell Ghosts : Synthesis of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid was achieved for use in studying chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1991).

  • Modification of Chloride Ion Transport : 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid and its derivatives were evaluated as photoaffinity labeling agents for chloride channels, highlighting their potential in biological membrane studies (Branchini et al., 1995).

  • Reactivity with Metal Ions : Research on compounds like 5-nitro-2-mercapto-benzaldehyde oxime examined their reactivity with metal ions, contributing to our understanding of metal chelates and their applications (Nagata, 1969).

  • Synthesis and Quantum Mechanical Characterization : A study focused on the grafting of acyl-thiosemicarbazide on 5-nitro-benzimidazol-2-sulfonyl-acetic acid, yielding new compounds with potential tuberculostatic action (Cheptea et al., 2022).

  • Chromogenic Analogues of Penicillin for Acylase Activity Determination : The synthesis of related compounds has been used to create chromogenic substrates for detecting penicillin acylases, important in pharmaceutical research (Arroyo et al., 2002).

  • Effect on Plantlet Production in Oncidium Gower Ramsey : Derivatives of benzimidazole, including those with 5-nitro-2-mercapto-N-methyl imidazole, have been studied for their effects on plant growth, demonstrating applications in agriculture and botany (Mahesh et al., 2015).

  • Tritium Labeled Photoaffinity Labeling Agent for Chloride Channels : The preparation of tritium-labeled photoaffinity analogs of 5-nitro-2-(3-phenylpropylamino)-benzoic acid showcases applications in radiolabeling and biochemical research (Branchini et al., 1992).

  • Nucleophilic Properties of Mercapto-Groups : A study on poly-4-vinylpyridine derivatives, including those with mercapto-groups, provides insights into their chemical properties and potential applications in polymer science (Starodubtsev & Kabanov, 1980).

  • Synthesis of New Antitumor Compounds : The synthesis and characterization of novel compounds derived from 5-nitro-benzimidazolyl-2-mercapto-acetic acid for potential antitumor applications were explored (Popovici et al., 2018).

Safety And Hazards

The safety data and hazards associated with 5-Mercapto-2-nitro-benzoic acid are not well documented .

Future Directions

One study observed the potential of 5-mercapto-2-nitrobenzoic acid-coated silver nanoclusters (MNBA-AgNCs) to kill the N. gonorrhoeae strains observed by in vitro bactericidal assay . Bacterial eradication was observed at concentrations of 0.019 and 0.467 μM of MNBA-AgNCs within 1 h, resulting in 50% and 100% mortality rates . This suggests potential future applications of 5-Mercapto-2-nitro-benzoic acid in antimicrobial treatments.

properties

IUPAC Name

2-nitro-5-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANZODCWZFAEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864561
Record name 2-Nitro-5-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-2-nitro-benzoic acid

CAS RN

15139-21-6
Record name Thionitrobenzoic acid
Source ChemIDplus
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Record name 5-Mercapto-2-Nitro-Benzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Nitro-5-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-5-sulfanylbenzoic acid
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Record name 2-NITRO-5-THIOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
W Mi, L Li, XD Su - Biochemical and biophysical research communications, 2008 - Elsevier
… The modified CLIC2 was concentrated and further purified by gel filtration in buffer C to exclude excess DTNB and the reaction product 5-mercapto-2-nitro-benzoic acid (MNB). The …
Number of citations: 5 www.sciencedirect.com
JI Toohey - Archives of Biochemistry and Biophysics, 1983 - Elsevier
… value, 13,300 M-’ cm-‘, observed when GSH was added directly to the reagent, and the value, 13,600 Me’ cm-‘, reported by Ellman for the chromophore, 5-mercapto-2-nitrobenzoic acid (…
Number of citations: 13 www.sciencedirect.com
R Sengupta, TR Billiar, VE Kagan… - … and biophysical research …, 2010 - Elsevier
Herein, we report that nitric oxide (NO) and the thioredoxin/thioredoxin reductase system affect the activity of caspase 8 in HepG2 cells. Exposure of cells to NO resulted in inhibition of …
Number of citations: 30 www.sciencedirect.com
TR Huber, EC McPherson, CE Keating… - Bioconjugate …, 2018 - ACS Publications
… XRD diffraction elucidated a single conformation for installed 5-mercapto-2-nitro-benzoic acid (MNB) ligand on all three cysteine variants at 100% occupancy (Figure 2d,j,p). …
Number of citations: 20 pubs.acs.org
W Fu, Z Du, Y He, W Zheng, C Han, B Liu… - … and Molecular Plant …, 2016 - Elsevier
… ), whereas metabolites in cluster 2 significantly changed their levels after WYMV-infection (eg S-mercaptocysteine) or genetic modification (eg 5−mercapto−2−nitro-benzoic acid). …
Number of citations: 2 www.sciencedirect.com
R Sengupta, TR Billiar, JL Atkins, VE Kagan… - FEBS letters, 2009 - Elsevier
Herein, we report that dihydrolipoic acid and lipoic acid (LA) plus lipoamide dehydrogenase and NADH denitrosate S-nitrosocaspase 3 (CASP-SNO). In HepG2 cells, S-nitroso-l-…
Number of citations: 22 www.sciencedirect.com
M Dandapani, A Zachariah, MR Kavitha… - Indian Journal of …, 2003 - Citeseer
Background & objectives: The main cause of morbidity due to organophosphate poisoning is intermediate syndrome (Type II paralysis) that can occur 48-72 h after poisoning. …
Number of citations: 114 citeseerx.ist.psu.edu
AG Dobren'kov, Z Tulyabaev, DN Dalimov… - Chemistry of Natural …, 1986 - Springer
… The accumulation of 5-mercapto-2-nitrobenzoic acid was recorded with the aid of a KFK-2 UKhL 4.2 photoelectric colorimeter at a wavelength of 400 nm. Esterase activities were …
Number of citations: 3 link.springer.com
EM Steiner, G Schneider, R Schnell - The FEBS Journal, 2017 - Wiley Online Library
… The electron density adjacent to the thiol group of Cys354 in both chains in the Ldt Mt2 -TNB adduct structure allowed a straightforward fit of 5-mercapto-2-nitro benzoic acid (TNB), …
Number of citations: 36 febs.onlinelibrary.wiley.com
V Raghupathy, S Poornima, J Sivaguru… - Toxicology, 2010 - Elsevier
… Enzyme units were calculated from the molar extinction co-efficient of 5-mercapto-2-nitro-benzoic acid of 13.6 × 10 3 at 412 nm and units expressed as μmoles acetylthiocholine …
Number of citations: 11 www.sciencedirect.com

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